molecular formula C9H9FN2O3 B2671138 N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide CAS No. 2140316-94-3

N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide

Cat. No.: B2671138
CAS No.: 2140316-94-3
M. Wt: 212.18
InChI Key: DYKDICMGAYHPML-UHFFFAOYSA-N
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Description

N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide is a fluorinated organic compound serving as a valuable building block and intermediate in medicinal chemistry and chemical synthesis. Compounds within this class are frequently utilized in the development of novel active molecules. Research into structurally similar fluoro-nitrophenyl acetamides indicates potential in antibacterial applications, with some analogs showing activity against Gram-negative bacteria such as Klebsiella pneumoniae by potentially interfering with bacterial cell wall synthesis or protein function . The specific arrangement of the fluoro and nitro substituents on the phenyl ring, combined with the N-alkylacetamide group, makes this compound a versatile precursor for further chemical transformations, including reduction and nucleophilic substitution reactions . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(5-fluoro-2-nitrophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O3/c1-6(13)11-5-7-4-8(10)2-3-9(7)12(14)15/h2-4H,5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKDICMGAYHPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=C(C=CC(=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide typically involves the reaction of 5-fluoro-2-nitrobenzyl chloride with acetamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluoro group may enhance the compound’s stability and bioavailability, contributing to its overall activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs vary in substituent type, position, and additional functional groups. Below is a detailed comparison:

Substituent Variations on the Phenyl Ring

Compound Name Substituents (Position) Key Properties/Applications Reference
N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide -F (5), -NO₂ (2), -CH₂- linker High reactivity in SNAr due to electron-withdrawing groups; used in amination studies
N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide -Cl (5), -OCH₃ (4), -NO₂ (2) Reduced electrophilicity compared to fluoro analogs; altered solubility due to methoxy group
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide -Cl (4), -NO₂ (2), -SO₂CH₃ Enhanced stability via sulfonyl group; forms intermolecular hydrogen bonds
N-(2-Methoxy-4-nitrophenyl)acetamide -OCH₃ (2), -NO₂ (4) Methoxy group increases electron density, reducing SNAr reactivity

Key Insight: Electron-withdrawing groups (e.g., -F, -NO₂) enhance electrophilicity for SNAr, while electron-donating groups (e.g., -OCH₃) reduce reactivity.

Bioactivity and Binding Affinity

Pyridine-containing acetamides, such as 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX), exhibit strong binding affinities (−22 kcal/mol) to viral proteases via H-bond interactions with residues like ASN142 and GLN189 . In contrast, this compound lacks a pyridine moiety, suggesting divergent biological targets.

Crystallographic and Stability Data

Crystal structures of N-[(2-hydroxynaphthalen-1-yl)(aryl)methyl]acetamide analogs reveal dihedral angles between aromatic rings ranging from 78.32° to 84.70°, influenced by substituents. Intramolecular N–H⋯O and O–H⋯O hydrogen bonds stabilize these structures . For this compound, similar hydrogen-bonding networks are expected, though crystallographic data is absent in the provided evidence.

Industrial and Pharmacological Relevance

  • Intermediate Utility : Analogous compounds like N-(4-(((5-Nitrofuran-2-yl)methyl)sulfonyl)phenyl)acetamide are used in synthesizing heterocyclic pharmaceuticals .
  • Toxicity and Safety: Limited data exist for this compound, but structurally similar compounds (e.g., N-(2,3-dimethylphenyl)acetamides) are classified as herbicides with moderate toxicity .

Biological Activity

N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluoro group and a nitro group attached to a phenyl ring, which are critical for its biological activity. The presence of these functional groups influences the compound's reactivity and interaction with biological systems.

Component Description
Fluoro Group Enhances stability and bioavailability
Nitro Group Can undergo bioreduction to form reactive intermediates

This compound operates through several mechanisms:

  • Bioreduction: The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.
  • Enzyme Interaction: The compound can bind to specific enzymes or receptors, altering their activity and function.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including those resistant to conventional treatments. For instance, derivatives of similar compounds have shown minimal inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL against Mycobacterium tuberculosis .

Anticancer Properties

The compound's potential as an anticancer agent has also been studied. In vitro assays have demonstrated that certain derivatives exhibit cytotoxic effects on tumor cell lines. A notable study reported that some derivatives did not show inhibitory effects against multiple tumor cell lines, suggesting a selective action that could be optimized for therapeutic applications .

Case Studies and Research Findings

  • Antitubercular Activity:
    • A study synthesized several derivatives based on the N-phenylacetamide scaffold, revealing potent antitubercular activity with MIC values as low as 4 μg/mL against resistant strains of M. tuberculosis .
  • Cytotoxicity Assays:
    • MTT assays conducted on various tumor cell lines indicated varying degrees of cytotoxicity, with some compounds demonstrating good safety profiles in non-cancerous cell lines .
  • Comparative Studies:
    • Comparative analyses with structurally similar compounds highlight the unique efficacy of this compound due to the specific positioning of its functional groups, which significantly affects its biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 5-fluoro-2-nitrobenzyl bromide with acetamide in the presence of a base (e.g., potassium carbonate) under reflux in a polar aprotic solvent like dimethylformamide (DMF). Temperature control (80–100°C) and stoichiometric ratios (1:1.2 acetamide to bromide) are critical to minimize byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm the methylene bridge (δ ~4.5 ppm for –CH2_2–) and acetamide carbonyl (δ ~168 ppm). Fluorine and nitro groups cause distinct splitting patterns .
  • FTIR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1520 cm1^{-1} (NO2_2 asymmetric stretch) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]+^+ at m/z 241.05 (calculated for C9_9H8_8FN2_2O3_3) .

Q. What preliminary biological assays are recommended to assess the bioactivity of this compound?

  • Methodological Answer : Initial screens should include:

  • Antimicrobial Testing : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to evaluate IC50_{50} values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given structural similarities to known inhibitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent variations on bioactivity?

  • Methodological Answer :

  • Substituent Modification : Synthesize analogs with halogens (Cl, Br) at the 5-position or methyl/nitro groups at alternative phenyl positions. Compare bioactivity data to isolate electronic or steric effects .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with nitro groups) .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate substituent parameters (Hammett σ) with activity trends .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity. For example, a low gap (~4 eV) suggests ease of electron transfer in redox-mediated mechanisms .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability to target proteins (e.g., cytochrome P450) over 100 ns trajectories using GROMACS .
  • ADMET Prediction : Tools like SwissADME predict logP (~2.1) and BBB permeability, guiding toxicity profiling .

Q. How should researchers address contradictions in biological activity data between structurally similar acetamide derivatives?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify outliers. For example, discrepancies in IC50_{50} values may arise from assay conditions (e.g., serum concentration) .
  • Crystallographic Validation : Resolve crystal structures (e.g., via XRD) to confirm stereoelectronic differences, such as torsion angles affecting binding .
  • Dose-Response Reevaluation : Repeat assays under standardized protocols (e.g., fixed pH, temperature) to isolate compound-specific effects .

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